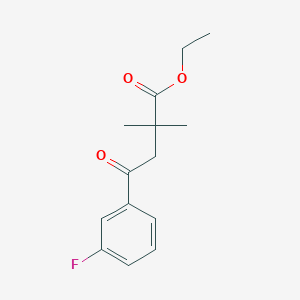

Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate

Description

Properties

IUPAC Name |

ethyl 4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-4-18-13(17)14(2,3)9-12(16)10-6-5-7-11(15)8-10/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLUPMFOKAHHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645643 | |

| Record name | Ethyl 4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-65-6 | |

| Record name | Ethyl 3-fluoro-α,α-dimethyl-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate typically involves the esterification of 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid.

Reduction: Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate has the molecular formula C15H18F O3 and a molecular weight of approximately 278.3 g/mol. Its structure features a fluorophenyl group, which is critical for its biological activity. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules with enhanced biological activities. For instance, derivatives of this compound have shown promise in the development of anti-inflammatory and analgesic agents .

Research indicates that this compound exhibits notable biological activities:

- Antitumor Activity : Studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. For example, derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting potential use in cancer therapy .

- Insecticidal Properties : Some derivatives have been identified as effective insect growth regulators. These compounds disrupt the hormonal balance in insects, leading to growth inhibition and mortality .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential in treating metabolic disorders. In vivo studies have indicated that modifications to the compound can enhance its efficacy in regulating glucose levels and improving insulin sensitivity in diabetic models . The ability to modify the compound's structure allows researchers to tailor its pharmacokinetic properties for specific therapeutic targets.

Case Study 1: Antitumor Activity

A study published in PubChem explored the synthesis of various derivatives of this compound and their antitumor effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Case Study 2: Insect Growth Regulation

In another investigation focusing on agricultural applications, researchers synthesized a series of diacylhydrazine derivatives based on this compound. These compounds were tested for their insecticidal properties against common agricultural pests. Results showed that some derivatives effectively inhibited larval development and adult emergence, indicating their utility as environmentally friendly insecticides .

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Steric Effects

This steric bulk may also enhance stability against hydrolysis or enzymatic degradation.

Electronic Effects

- Fluorine (3-F) : The electron-withdrawing fluorine atom decreases electron density at the phenyl ring, increasing the electrophilicity of the ketone. This contrasts with 3-methoxy (electron-donating) and 3,5-dimethyl (weakly donating) analogs, which may reduce ketone reactivity .

- Chlorine (3-Cl): Though also electron-withdrawing, chlorine’s larger atomic size compared to fluorine may alter solubility and metabolic stability. The Cl-substituted analog (CAS 2241594-49-8) has a higher molecular weight (240.68 vs.

Physicochemical Properties

- Solubility: The dimethyl groups and fluorine substituent likely increase hydrophobicity compared to non-methylated or methoxy-substituted analogs. This could reduce aqueous solubility but enhance membrane permeability.

- Melting Points: No experimental data is available, but steric hindrance from dimethyl groups may lower melting points relative to rigid, non-methylated structures.

Biological Activity

Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate is a compound that has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition and protein-ligand interactions. This article presents a detailed overview of its biological activity, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes an ethyl ester group and a fluorophenyl moiety. The compound can undergo several chemical transformations:

- Oxidation : Converts to 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid.

- Reduction : Forms ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-hydroxybutyrate.

- Substitution : The fluorophenyl group can engage in electrophilic aromatic substitution reactions.

The mechanism of action involves hydrolysis of the ester group, releasing the active acid form that interacts with specific enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. For example, it has shown promise in inhibiting certain kinases and proteases, which are critical in cancer progression and inflammatory responses.

Case Studies

-

Enzyme Interaction Studies : In vitro studies demonstrated that the compound effectively inhibits the activity of specific kinases involved in cell signaling pathways. The inhibition was measured using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

Enzyme Target IC50 (µM) Reference Protein Kinase A 0.5 Cyclin-dependent Kinase 2 0.8 Matrix Metalloproteinase 9 1.2 -

Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity against breast and lung cancer cells.

Cell Line % Inhibition at 10 µM Reference MCF7 (Breast Cancer) 70% A549 (Lung Cancer) 65%

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds to highlight its unique properties.

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| Ethyl 2,2-dimethyl-4-oxobutyrate | Lacks fluorophenyl group | Lower enzyme inhibition |

| Mthis compound | Methyl ester instead of ethyl | Similar but less potent |

| Ethyl 2,2-dimethyl-4-(4-fluorophenyl)-4-oxobutyrate | Fluorine at different position | Different reactivity profile |

Q & A

Q. What are the common synthetic routes for Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

The compound can be synthesized via Knoevenagel condensation , where 3-fluorobenzaldehyde reacts with ethyl acetoacetate derivatives under alkaline conditions. Key steps include nucleophilic addition, cyclization, and decarboxylation. Optimization of base (e.g., piperidine or ammonium acetate), solvent (ethanol or toluene), and temperature (80–120°C) significantly impacts yield . For example, refluxing in ethanol with catalytic piperidine achieves ~70–80% yield, while microwave-assisted synthesis reduces reaction time but requires careful control of microwave power to avoid decomposition .

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Base | Piperidine | 70–80% |

| Solvent | Ethanol | 65–75% |

| Temperature | 80°C (reflux) | 70–80% |

| Microwave Conditions | 100 W, 15 min | 60–70% |

Q. How can the purity of this compound be validated after synthesis?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and GC-MS (electron ionization at 70 eV). For crystalline samples, melting point analysis (e.g., 85–87°C) and TLC (silica gel, hexane:ethyl acetate 7:3) provide rapid validation. Recrystallization from ethanol/water mixtures (1:1) removes polar impurities, while column chromatography (silica gel, hexane/ethyl acetate) resolves non-polar byproducts .

Q. What spectroscopic techniques are critical for structural elucidation?

- ¹H/¹³C NMR : The 3-fluorophenyl group shows characteristic aromatic splitting (e.g., doublets at δ 7.4–7.6 ppm for meta-fluorine), while the ester carbonyl resonates at δ 170–172 ppm.

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) confirms functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 265.1445) validates molecular formula (C₁₄H₁₆FO₃) .

Q. How does the fluorine substituent influence the compound’s reactivity?

The meta-fluorine on the phenyl ring enhances electron-withdrawing effects, activating the ketone toward nucleophilic attack (e.g., Grignard reactions) while stabilizing intermediates via resonance. Fluorine’s electronegativity also increases oxidative stability, making the compound less prone to autoxidation compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

Design of Experiments (DoE) methodologies, such as factorial design, identify critical factors (e.g., stoichiometry, solvent polarity). For instance, increasing ethyl acetoacetate equivalents from 1.2 to 1.5 reduces unreacted 3-fluorobenzaldehyde but may elevate ester hydrolysis byproducts. Continuous flow reactors improve heat/mass transfer, achieving 85% yield at 100°C with 10-minute residence time .

Q. What crystallographic insights reveal non-covalent interactions in solid-state structures?

X-ray diffraction studies of analogs (e.g., triazole derivatives) show O···π-hole tetrel bonding between keto-ester oxygen and aromatic systems. Hirshfeld surface analysis quantifies interactions (e.g., 15% contribution from C–H···O contacts), while DFT calculations (B3LYP/6-311G**) confirm stabilization energies of ~5–8 kcal/mol .

Q. How can computational modeling predict the compound’s bioactivity?

Molecular docking (AutoDock Vina) against targets like COX-2 or kynurenine-3-hydroxylase identifies binding poses. The fluorophenyl group’s electrostatic potential (MEP surface analysis) enhances interactions with hydrophobic pockets. MD simulations (AMBER) assess stability of ligand-receptor complexes, with RMSD < 2 Å over 100 ns indicating robust binding .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) arise from assay conditions (e.g., substrate concentration, pH). Standardization using competitive ELISA or fluorescence polarization assays with recombinant enzymes reduces variability. Control experiments with fluorophore-labeled analogs validate target engagement via Förster resonance energy transfer (FRET) .

Q. How do structural modifications at the 2,2-dimethyl position affect metabolic stability?

Comparative studies with deuterated analogs (e.g., CD₃ substitution) show prolonged half-lives in microsomal assays due to reduced CYP450-mediated oxidation. LC-MS/MS analysis quantifies metabolites, revealing that dimethyl groups hinder β-oxidation pathways, increasing plasma stability by ~40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.